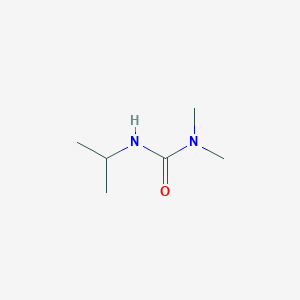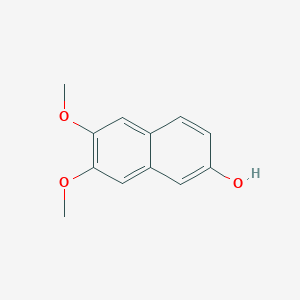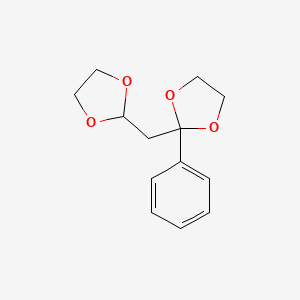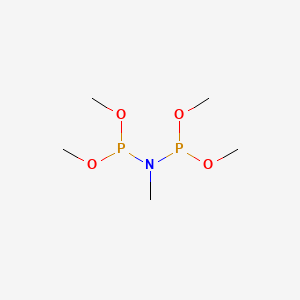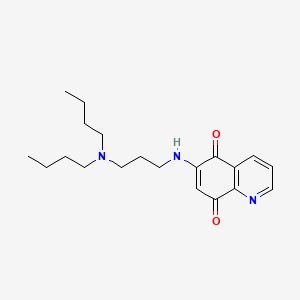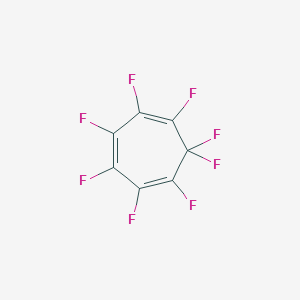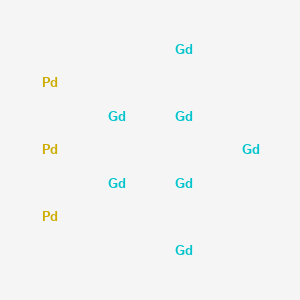
Gadolinium--palladium (7/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–palladium (7/3) is an intermetallic compound composed of gadolinium and palladium in a 7:3 atomic ratio. Gadolinium is a rare earth metal known for its magnetic properties, while palladium is a transition metal with excellent catalytic properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (7/3) typically involves high-temperature solid-state reactions. One common method is the direct combination of gadolinium and palladium metals in a stoichiometric ratio of 7:3. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to temperatures around 1000°C to 1200°C until a homogeneous alloy is formed .
Industrial Production Methods: Industrial production of gadolinium–palladium (7/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The alloy is then subjected to annealing processes to achieve the desired crystal structure and properties .
Chemical Reactions Analysis
Types of Reactions: Gadolinium–palladium (7/3) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gadolinium oxide and palladium oxide.
Reduction: Can be reduced by hydrogen to form metallic gadolinium and palladium.
Substitution: Reacts with halogens to form gadolinium halides and palladium halides
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Carried out using hydrogen gas at high temperatures.
Substitution: Involves halogen gases like chlorine or bromine at moderate temperatures.
Major Products Formed:
Oxidation: Gadolinium oxide (Gd₂O₃) and palladium oxide (PdO).
Reduction: Metallic gadolinium (Gd) and palladium (Pd).
Substitution: Gadolinium halides (GdX₃) and palladium halides (PdX₂), where X represents a halogen.
Scientific Research Applications
Gadolinium–palladium (7/3) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of gadolinium–palladium (7/3) varies depending on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Medical Applications: The compound’s unique properties enable it to interact with biological molecules, potentially allowing for targeted delivery and controlled release of therapeutic agents.
Comparison with Similar Compounds
Gadolinium–nickel (7/3): Another gadolinium-based intermetallic compound with similar magnetic properties but different catalytic behavior.
Gadolinium–cobalt (7/3): Exhibits strong magnetic properties and is used in magnetic refrigeration.
Palladium–copper (7/3): Known for its catalytic properties in hydrogenation reactions.
Uniqueness of Gadolinium–palladium (7/3): Gadolinium–palladium (7/3) stands out due to its combination of magnetic and catalytic properties. The presence of gadolinium enhances its applicability in magnetic and imaging technologies, while palladium contributes to its effectiveness as a catalyst. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
39417-19-1 |
|---|---|
Molecular Formula |
Gd7Pd3 |
Molecular Weight |
1420 g/mol |
IUPAC Name |
gadolinium;palladium |
InChI |
InChI=1S/7Gd.3Pd |
InChI Key |
SCPRNFZKMYWZPA-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
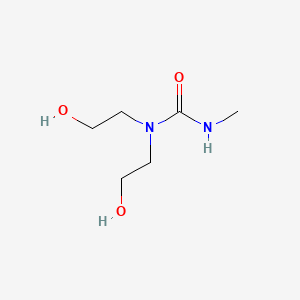
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
